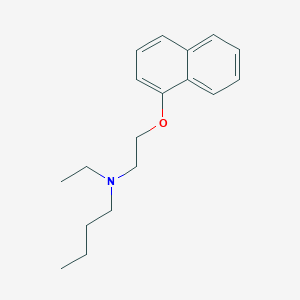
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is a tertiary amine compound characterized by the presence of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine typically involves the following steps:
Formation of the naphthalen-1-yloxyethyl intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Alkylation of butan-1-amine: The naphthalen-1-yloxyethyl intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)ethanamine
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)propan-1-amine
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)pentan-1-amine
Uniqueness
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
118868-66-9 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine |
InChI |
InChI=1S/C18H25NO/c1-3-5-13-19(4-2)14-15-20-18-12-8-10-16-9-6-7-11-17(16)18/h6-12H,3-5,13-15H2,1-2H3 |
InChI Key |
XMDYQOORAKWOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


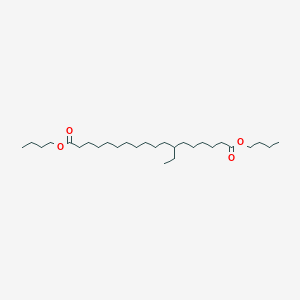
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
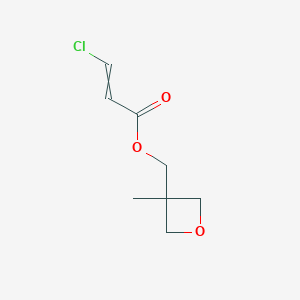
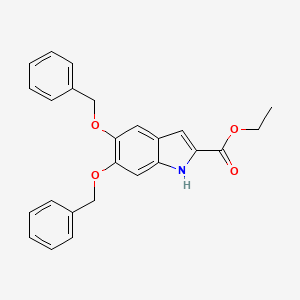
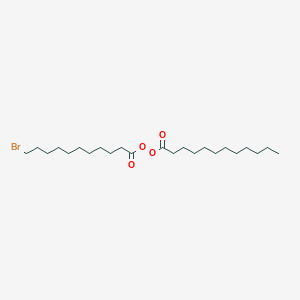
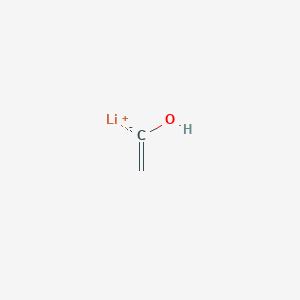
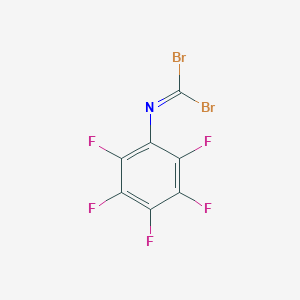

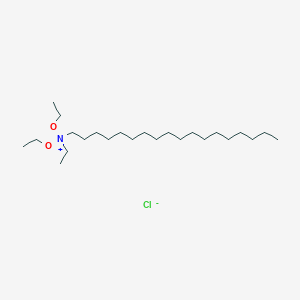
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
